

Ethyl 3-(2-cyanophenoxy)propanoate: A Technical Guide to Synthesis and Potential Applications

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Compound of Interest

Compound Name: Ethyl 3-(2-cyanophenoxy)propanoate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(2-cyanophenoxy)propanoate is a chemical compound for which specific historical and discovery data is not readily available in the public domain. This technical guide serves as a prospective manual for its synthesis, characterization, and potential applications, based on established principles of organic chemistry and the known properties of related compounds. Two primary synthetic routes, the Williamson ether synthesis and the Michael addition, are proposed and detailed. This document is intended to provide a foundational resource for researchers interested in the synthesis and exploration of this and similar molecules for applications in drug discovery and materials science.

Introduction

Ethyl 3-(2-cyanophenoxy)propanoate is an organic molecule incorporating a cyanophenoxy group attached to an ethyl propanoate moiety. While the specific discovery and history of this compound are not documented in readily accessible literature, its structural motifs are present in various biologically active molecules. The cyanophenol group is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Similarly, aryl propionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[3] The

combination of these functionalities in **Ethyl 3-(2-cyanophenoxy)propanoate** suggests its potential as a scaffold in medicinal chemistry and drug discovery.[4][5][6]

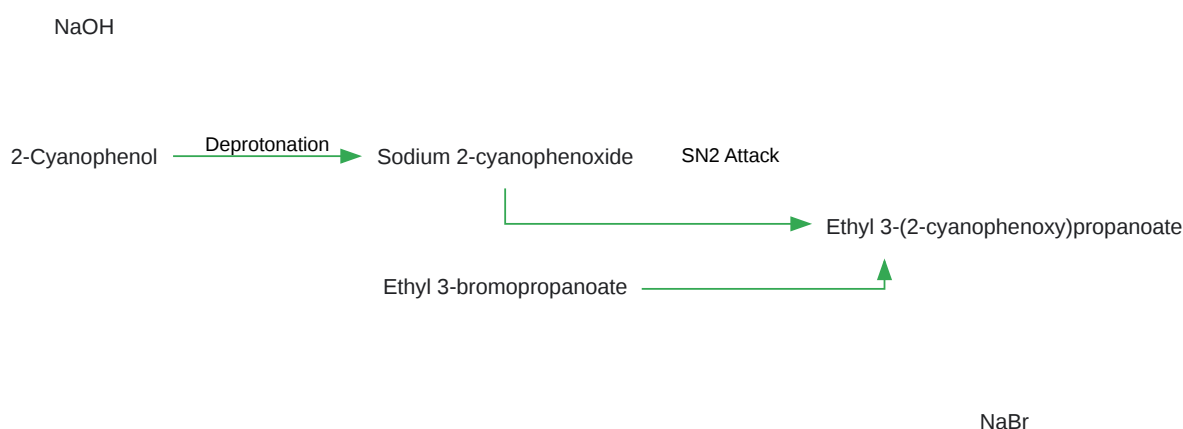
This guide outlines two plausible and efficient synthetic pathways for the preparation of **Ethyl 3-(2-cyanophenoxy)propanoate**. Detailed experimental protocols, based on well-established analogous reactions, are provided to enable its synthesis and subsequent investigation.

Proposed Synthetic Pathways

Two primary synthetic routes are proposed for the synthesis of **Ethyl 3-(2-cyanophenoxy)propanoate**: the Williamson ether synthesis and the Michael addition.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers from an organohalide and an alkoxide.[7][8] In this proposed pathway, the sodium salt of 2-cyanophenol (2-cyanophenoxide) is reacted with ethyl 3-bromopropanoate in an SN2 reaction.[9][10]

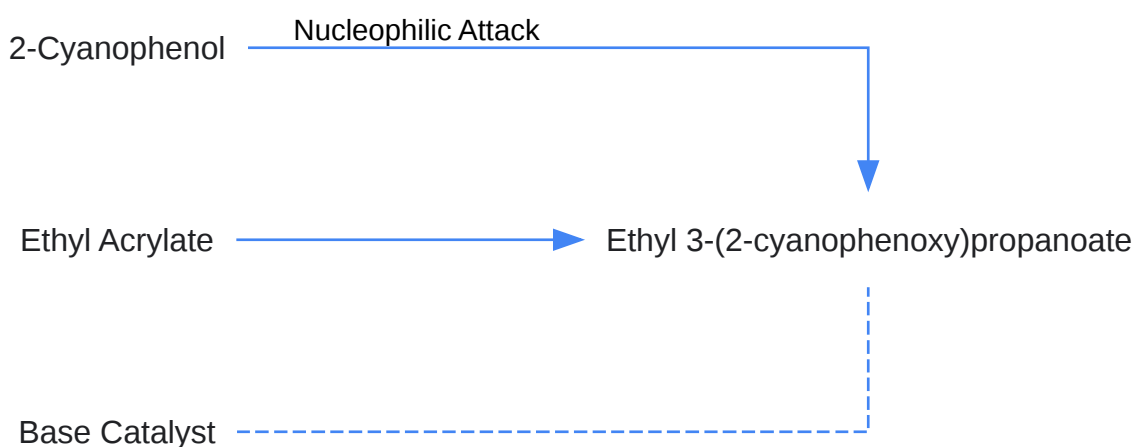


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Figure 1: Proposed Williamson Ether Synthesis Pathway.

Michael Addition

The Michael addition involves the conjugate addition of a nucleophile to an α,β -unsaturated carbonyl compound.^[11] In this proposed route, 2-cyanophenol acts as the nucleophile, adding to ethyl acrylate in the presence of a base catalyst.^{[12][13]}



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Figure 2: Proposed Michael Addition Pathway.

Experimental Protocols

The following are detailed, representative experimental protocols for the proposed synthetic pathways.

Materials and Instrumentation

Reactants:

Compound	CAS Number	Molecular Weight (g/mol)	Boiling Point (°C)	Melting Point (°C)
2-Cyanophenol	611-20-1	119.12	149	93
Ethyl 3-bromopropionate	539-74-2	181.03	135-136 (50 mmHg)	-
Ethyl Acrylate	140-88-5	100.12	99.4	-71.2
Sodium Hydroxide	1310-73-2	40.00	1388	318
Potassium Carbonate	584-08-7	138.21	-	891
Acetone	67-64-1	58.08	56	-95

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 153 | -61 |

Instrumentation:

- Magnetic stirrer with heating plate
- Reflux condenser
- Separatory funnel
- Rotary evaporator
- Nuclear Magnetic Resonance (NMR) Spectrometer
- Infrared (IR) Spectrometer
- Mass Spectrometer (MS)

Protocol 1: Williamson Ether Synthesis

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-cyanophenol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
- **Deprotonation:** Add sodium hydroxide (1.1 eq) portion-wise to the solution at room temperature. Stir the mixture for 30 minutes to form the sodium 2-cyanophenoxide.
- **Nucleophilic Substitution:** Add ethyl 3-bromopropanoate (1.0 eq) dropwise to the reaction mixture.^{[14][15]}
- **Reaction:** Heat the mixture to 80-90 °C and maintain it under reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Workup:** After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
- **Extraction:** Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
- **Washing:** Wash the combined organic layers with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.
- **Purification:** Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Protocol 2: Michael Addition

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-cyanophenol (1.0 eq) and ethyl acrylate (1.2 eq) in acetone.
- **Catalyst Addition:** Add anhydrous potassium carbonate (1.5 eq) to the mixture.
- **Reaction:** Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
- **Workup:** After the reaction is complete, filter off the potassium carbonate.

- Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by vacuum distillation or column chromatography on silica gel to yield the pure product.

Characterization and Data Presentation

The synthesized **Ethyl 3-(2-cyanophenoxy)propanoate** should be characterized by standard analytical techniques.

Table 2: Expected Analytical Data for **Ethyl 3-(2-cyanophenoxy)propanoate**

Analysis	Expected Results
Appearance	Colorless to pale yellow oil
Molecular Formula	C ₁₂ H ₁₃ NO ₃
Molecular Weight	219.24 g/mol
¹ H NMR (CDCl ₃ , 400 MHz)	δ (ppm): 7.6-6.9 (m, 4H, Ar-H), 4.3 (t, 2H, -O-CH ₂ -), 4.2 (q, 2H, -O-CH ₂ -CH ₃), 2.8 (t, 2H, -CH ₂ -CO-), 1.3 (t, 3H, -CH ₃)
¹³ C NMR (CDCl ₃ , 100 MHz)	δ (ppm): 171 (C=O), 160 (Ar-C-O), 134, 133, 121, 118, 115 (Ar-C), 103 (Ar-C-CN), 65 (-O-CH ₂ -), 61 (-O-CH ₂ -CH ₃), 35 (-CH ₂ -CO-), 14 (-CH ₃)
IR (neat, cm ⁻¹)	2230 (C≡N stretch), 1735 (C=O ester stretch), 1250 (C-O ether stretch)
Mass Spec (ESI-MS)	m/z: 220.09 [M+H] ⁺

Potential Applications in Drug Development

While specific biological activities of **Ethyl 3-(2-cyanophenoxy)propanoate** have not been reported, its structural components suggest several areas of potential therapeutic interest.

- Anti-inflammatory Agents: Aryl propionic acid derivatives are a cornerstone of NSAID therapy.^{[3][16]} The propanoate moiety in the target molecule could impart anti-inflammatory properties.

- Anticancer Research: Phenolic compounds and their derivatives have been investigated for their anticancer activities.[17] Cyanobacteria, which produce a variety of bioactive compounds, are a source for drug discovery, including anticancer agents.[4][18] The cyanophenoxy group may contribute to cytotoxic or other anticancer effects.
- Enzyme Inhibition: The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, potentially enabling interaction with enzyme active sites.

Conclusion

This technical guide provides a comprehensive overview of the proposed synthesis and potential utility of **Ethyl 3-(2-cyanophenoxy)propanoate**. The detailed experimental protocols for the Williamson ether synthesis and Michael addition offer viable routes for its preparation, enabling further investigation by the scientific community. The structural relationship to known bioactive compounds suggests that **Ethyl 3-(2-cyanophenoxy)propanoate** and its analogues may be promising candidates for future drug discovery and development efforts.

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